5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride
CAS No.: 1192347-42-4
Cat. No.: VC0544442
Molecular Formula: C14H14Cl3N3O3S
Molecular Weight: 410.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1192347-42-4 |
---|---|
Molecular Formula | C14H14Cl3N3O3S |
Molecular Weight | 410.7 g/mol |
IUPAC Name | 5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H |
Standard InChI Key | MWQYDDZQXFWUAN-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl |
Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical Properties
Physical and Chemical Properties
The physical and chemical properties of this compound are critical for understanding its behavior in various environments:
These properties indicate that the compound has moderate polarity and several hydrogen bonding sites, making it suitable for interactions with biological targets.
Stability and Solubility
The hydrochloride form enhances the compound's solubility in aqueous environments, which is essential for its use in pharmacological formulations. Stability studies have shown that the molecule remains stable under standard conditions but may degrade under extreme pH or temperature variations.
Synthesis and Derivation
Synthetic Pathway
The synthesis of 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride involves multi-step organic reactions starting from commercially available precursors:
-
Formation of the dihydropyridine ring: A condensation reaction between pyridine derivatives forms the core structure.
-
Functionalization: Chlorination and methylsulfonation are introduced via electrophilic substitution reactions.
-
Carboxamide addition: The carboxamide group is attached through amidation reactions using activated carboxylic acids or acid chlorides.
-
Salt formation: Neutralization with hydrochloric acid yields the hydrochloride salt.
Optimization of reaction conditions ensures high yield and purity, which are crucial for pharmaceutical-grade production.
Related Compounds
The parent compound CID is identified as 44247584 (Tak-259) . Related substances include neutralized forms and derivatives with similar pharmacological profiles.
Biological Activity
Mechanism of Action
The compound acts as a selective antagonist for α1D adrenergic receptors (α1D-AR). These receptors are part of the G-protein-coupled receptor family involved in smooth muscle contraction and vascular regulation . By inhibiting α1D-AR activity, the compound modulates physiological processes such as bladder function and blood pressure regulation.
Pharmacodynamics
Studies have demonstrated that this molecule exhibits:
-
High affinity for α1D receptors compared to α1A and α1B subtypes .
-
Potent antagonistic activity in vivo, reducing bladder outlet obstruction symptoms in animal models .
Its selectivity minimizes off-target effects associated with other adrenergic receptor subtypes.
Pharmaceutical Applications
Therapeutic Uses
The primary application of this compound lies in treating conditions associated with α1D receptor overactivation:
-
Urinary disorders: Effective in ameliorating cystitis-induced urinary frequency by relaxing bladder smooth muscle .
-
Hypertension: Potential utility in lowering blood pressure through vascular smooth muscle relaxation.
Clinical trials have explored its efficacy in both acute and chronic settings.
Formulation Strategies
As a hydrochloride salt, the compound is formulated into oral tablets or injectable solutions to ensure bioavailability and rapid onset of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume